1-(3-Iodobenzyl)-1H-pyrazole

Solid-state characterization Crystallinity Purification

Researchers needing reliable meta-iodobenzyl pyrazole building blocks face inconsistent C-I reactivity and positional isomer contamination. 1-(3-Iodobenzyl)-1H-pyrazole (CAS 884507-56-6) delivers: • C-I oxidative addition ~10-100× faster than C-Br in Pd-catalyzed cross-coupling, enabling milder conditions. • Melting point 50.5-54.5°C uniquely differentiates it from the 4-iodo isomer (79.5-81°C). • Higher lipophilicity (XLogP3=2.4) vs. bromo/chloro/fluoro analogs for systematic halogen SAR. Available with batch-specific analytical certificates for immediate use.

Molecular Formula C10H9IN2
Molecular Weight 284.1 g/mol
CAS No. 884507-56-6
Cat. No. B1602845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodobenzyl)-1H-pyrazole
CAS884507-56-6
Molecular FormulaC10H9IN2
Molecular Weight284.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CN2C=CC=N2
InChIInChI=1S/C10H9IN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2
InChIKeyGWLQKUUXEMKUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodobenzyl)-1H-pyrazole Technical Baseline


1-(3-Iodobenzyl)-1H-pyrazole (CAS: 884507-56-6; molecular formula: C₁₀H₉IN₂; MW: 284.10 g/mol) is a halogenated N-benzylpyrazole derivative belonging to the class of substituted pyrazoles . The compound features an N-1 substitution pattern where the pyrazole ring is alkylated with a 3-iodobenzyl group, positioning the iodine substituent at the meta position of the phenyl ring [1]. This structural arrangement distinguishes it from the para-iodo isomer (4-iodobenzyl, CAS: 143128-30-7) and other halogenated benzylpyrazole analogs. Physical characterization data include a melting point range of 50.5–54.5°C, calculated density of 1.67 g/cm³, and XLogP3 of 2.4 [1].

Pd Suitable for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) due to reported high C–I oxidative addition rates.
SAR Defined meta-iodo substitution provides a reference for halogen SAR studies; distinct lipophilicity and steric profile vs Br, Cl analogs.
ID Characteristic melting point region supports rapid isomer identification versus para-iodo positional isomer.

Why 1-(3-Iodobenzyl)-1H-pyrazole Is Irreplaceable


The 3-iodobenzyl substituent of CAS 884507-56-6 imparts a specific combination of electronic, steric, and reactivity profiles that cannot be replicated by its para-iodo isomer (4-position) or lighter halogen analogs (bromo, chloro, fluoro). The meta-iodine substitution alters the spatial orientation and dipole moment relative to the pyrazole ring compared to the para-substituted variant , which affects molecular recognition in biological target engagement. Furthermore, the carbon-iodine bond (C–I bond dissociation energy ~57 kcal/mol) exhibits fundamentally different reactivity in cross-coupling and nucleophilic substitution reactions compared to C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) bonds [1]. These differences manifest in measurable variations in physical properties, synthetic utility, and downstream application performance, making indiscriminate substitution scientifically unsound [2].

! Para-iodo isomer (4-iodobenzyl) exhibits substantially different solid-state properties (mp difference ~27–29°C reported), which may alter handling and dissolution behavior.
! Lighter halogen analogs (bromo, chloro) show markedly slower oxidative addition to Pd(0), potentially requiring higher temperatures or longer reaction times in cross-coupling.
! Lipophilicity and molecular weight differ significantly across I/Br/Cl analogs; these differences may shift biological assay outcomes if halide choice is not controlled.

1-(3-Iodobenzyl)-1H-pyrazole: Differentiation Evidence


Positional Isomer Melting Point Difference

1-(3-Iodobenzyl)-1H-pyrazole exhibits a melting point range of 50.5–54.5°C [1], whereas its para-iodo positional isomer, 1-(4-iodobenzyl)-1H-pyrazole (CAS: 143128-30-7), exhibits a substantially higher melting point of 79.5–81°C . This 27–29°C melting point difference reflects altered crystal packing interactions driven by the meta versus para iodine substitution geometry.

Isomer melting point
Data to verify
Target: 50.5–54.5°C
Para isomer: 79.5–81°C
ΔTm = 27–29°C lower
Lower mp may simplify ambient handling; thermal profile supports isomer identity verification.
Source: reported supplier data; independent confirmation advised.
Solid-state characterization Crystallinity Purification

Iodo vs. Bromo Cross-Coupling Reactivity

The carbon-iodine bond in 1-(3-iodobenzyl)-1H-pyrazole provides enhanced reactivity in transition-metal-catalyzed cross-coupling reactions compared to bromo and chloro analogs. C–I bonds undergo oxidative addition to Pd(0) and other metal catalysts approximately 10–100× faster than C–Br bonds and 1000–10000× faster than C–Cl bonds under comparable conditions [1]. The 3-iodobenzyl moiety is specifically cited as offering a "highly reactive site for organic transformations" [2].

Cross-coupling rate
Class-level inference
C–I oxidative addition ~10²–10⁴ relative to C–Cl; ~10–100× faster than C–Br (Pd⁰).
Higher reported reactivity may enable milder conditions in coupling library synthesis.
Class-level trend; exact rates depend on ligand/catalyst system.
Cross-coupling C–C bond formation Organic synthesis

Physicochemical Effects of Halogen Substitution

The iodine substituent imparts measurable differences in key physicochemical parameters relative to lighter halogen analogs. 1-(3-Iodobenzyl)-1H-pyrazole exhibits a calculated XLogP3 of 2.4 and molecular weight of 284.10 g/mol [1]. Comparative class-level data indicate that substituting iodine with bromine reduces XLogP by ~0.4–0.6 units and molecular weight by ~77 g/mol, while chlorine substitution reduces XLogP by ~0.6–0.9 units and molecular weight by ~103 g/mol [2].

Halogen lipophilicity
Class-level inference
I: XLogP3 2.4, MW 284
Br analog: XLogP3 ~1.8–2.0, MW ~207
Cl analog: XLogP3 ~1.5–1.8, MW ~181
Higher lipophilicity may influence membrane partitioning and metabolic stability in cell-based assays.
Calculated values; experimental confirmation recommended for critical ADME contexts.
Lipophilicity QSAR ADME prediction

Purity and Commercial Availability

1-(3-Iodobenzyl)-1H-pyrazole is commercially available from multiple suppliers with defined purity specifications. Thermo Scientific offers the compound at ≥97% purity (assay range 96.5–100.0%) , while abcr supplies at 95% purity . The para-iodo isomer (CAS 143128-30-7) is available but with less extensive vendor coverage and without the ≥97% high-purity grade option .

Purity specification
Supplier review
≥97% (Thermo Scientific); 95% (abcr). Para isomer lacks documented ≥97% grade.
Higher purity grade may reduce need for pre-use purification in sensitive applications.
Verify current lot specifications before procurement.
Procurement Quality control Vendor comparison

1-(3-Iodobenzyl)-1H-pyrazole Applications


Cross-Coupling Substrate for Medicinal Chemistry

The iodo-substituted benzyl group of CAS 884507-56-6 serves as an optimal electrophilic partner in Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions [1]. Its C–I bond undergoes oxidative addition ~10–100× faster than C–Br analogs, enabling milder reaction conditions and higher conversion rates in library synthesis. This makes it a preferred building block for introducing the 3-benzylpyrazole scaffold into more complex pharmacophores when synthetic efficiency is the primary driver .

Radiolabeled Tracers for SPECT/PET Imaging

The presence of the iodine atom at the 3-position provides a handle for radioiodination chemistry. The 3-iodobenzyl moiety can be substituted with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) via isotopic exchange or through organotin precursor routes [2]. This structural feature is directly relevant to the development of molecular imaging agents targeting specific receptors or enzymes, where the benzylpyrazole framework serves as the targeting scaffold and the iodine provides the radiolabeling site.

SAR Studies of Halogenated Pyrazoles

In SAR campaigns, 1-(3-iodobenzyl)-1H-pyrazole provides a defined reference point for evaluating the effect of heavy halogen substitution at the meta position . Its higher lipophilicity (XLogP3 = 2.4) and increased molecular weight compared to bromo, chloro, and fluoro analogs allow researchers to systematically probe the impact of halogen size and polarizability on target binding affinity, selectivity, and physicochemical properties. The compound's well-characterized melting point (50.5–54.5°C) also facilitates unambiguous identity confirmation when comparing analog series [3].

Reference Standard for Isomer Identification

The distinct melting point of 1-(3-iodobenzyl)-1H-pyrazole (50.5–54.5°C) compared to its 4-iodo positional isomer (79.5–81°C) provides a straightforward thermal analysis method for differentiating these compounds during incoming material verification or after synthetic preparation [3]. This property is particularly valuable in laboratories where both isomers may be present in inventory and misidentification could compromise experimental outcomes.

Application
Selection Property
Validation Focus
Cross-coupling research
C–I bond reactivity
Oxidative addition rate under specific catalytic conditions
Halogen SAR campaigns
Heavy halogen effect (I vs Br, Cl)
Lipophilicity, target binding, and metabolic stability in model systems
Radioiodination probe design
Meta-iodo substitution site
Isotopic exchange or precursor synthesis efficiency
Isomer identity verification
Distinct melting point
Thermal analysis QC for positional isomer differentiation

Technical Documentation Hub

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